molecular formula C7H5BrF3NO B2678256 3-Bromo-2-(difluoromethoxy)-5-fluoroaniline CAS No. 1096884-90-0

3-Bromo-2-(difluoromethoxy)-5-fluoroaniline

Cat. No. B2678256
CAS RN: 1096884-90-0
M. Wt: 256.022
InChI Key: LQHSPMJLZFDLHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Bromo-2-(difluoromethoxy)-5-fluoroaniline” is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of a compound like “3-Bromo-2-(difluoromethoxy)-5-fluoroaniline” can be analyzed using methods such as X-ray crystallography, NMR spectroscopy, and computational chemistry techniques .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Bromo-2-(difluoromethoxy)-5-fluoroaniline” are not available in the resources I found .

Scientific Research Applications

Organic Synthesis Methodologies

Construction of Fluorinated Indoles

A novel method for constructing 3-(2,2-difluoroethyl)-2-fluoroindoles from activated o-aminostyrenes with ethyl bromodi-fluoroacetate as a difluorocarbene source was developed. This process enables the incorporation of two different types of fluorine motifs into the products, showcasing the utility of fluorinated intermediates in synthesizing complex molecules with potential pharmaceutical relevance (Heyun Sheng et al., 2021).

Stereoselective Construction of Sulfonyl Fluorides

A new protocol for the stereoselective construction of enaminyl sulfonyl fluorides was developed, employing a bromo-triazolethane sulfonyl fluoride (BTESF) as a key intermediate. This methodology facilitates the fluorosulfonylvinylation of a broad range of amines, including pharmaceuticals, enhancing their antimicrobial activity against Gram-positive bacteria (Jing Leng et al., 2020).

Hydrofluorination of Oxindoles

The hydrofluorination reaction of 3-bromooxindole in an ionic liquid mediates the synthesis of 3-substituted 3-fluorooxindole derivatives, including racemic BMS 204352 (MaxiPost). This demonstrates the utility of mild HF reagents for introducing fluorine into complex organic molecules (S. Mizuta et al., 2017).

Pharmaceutical Intermediates

Synthesis of Fluorinated PCBs

The preparation of monofluorinated polychlorinated biphenyls (PCBs) for use as analytical standards in PCB measurements illustrates the role of fluorinated anilines in environmental science. This work underscores the importance of precise synthesis techniques in creating analogues for toxicological studies and analytical applications (R. Sott et al., 2008).

Materials Science

Electrophilic Reagents for Trifluoromethylthiolation

The development of shelf-stable electrophilic reagents for trifluoromethylthiolation demonstrates the significance of introducing the CF3S- group into molecules. Such modifications can enhance lipophilicity and chemical stability, pivotal in drug molecule design and materials science (X. Shao et al., 2015).

properties

IUPAC Name

3-bromo-2-(difluoromethoxy)-5-fluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3NO/c8-4-1-3(9)2-5(12)6(4)13-7(10)11/h1-2,7H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQHSPMJLZFDLHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)OC(F)F)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-(difluoromethoxy)-5-fluoroaniline

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